molecular formula C13H6F5NO2 B4933665 N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]formamide

N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]formamide

Cat. No.: B4933665
M. Wt: 303.18 g/mol
InChI Key: NXRLJACDMJPDQI-UHFFFAOYSA-N
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Description

N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]formamide is a chemical compound known for its unique structure and properties It consists of a formamide group attached to a phenyl ring, which is further substituted with a pentafluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]formamide typically involves the reaction of 2-(2,3,4,5,6-pentafluorophenoxy)aniline with formic acid or formic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The formamide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]formamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein-ligand binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]formamide involves its interaction with specific molecular targets. The pentafluorophenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The formamide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2,3,4,5,6-pentafluorophenoxy)phenyl)acetamide
  • N-(2-nitro-5-(2,3,4,5,6-pentafluorophenoxy)phenyl)acetamide
  • 3-(2,3,4,5,6-pentafluorophenoxy)phenylamine

Uniqueness

N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]formamide is unique due to its specific substitution pattern and the presence of both a formamide group and a pentafluorophenoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO2/c14-8-9(15)11(17)13(12(18)10(8)16)21-7-4-2-1-3-6(7)19-5-20/h1-5H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRLJACDMJPDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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